molecular formula C18H13ClN2O B14932602 N-(4'-chlorobiphenyl-4-yl)pyridine-3-carboxamide

N-(4'-chlorobiphenyl-4-yl)pyridine-3-carboxamide

Katalognummer: B14932602
Molekulargewicht: 308.8 g/mol
InChI-Schlüssel: IYWIYIPNSFPZJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4’-chlorobiphenyl-4-yl)pyridine-3-carboxamide is an organic compound that features a biphenyl group substituted with a chlorine atom and a pyridine carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-chlorobiphenyl-4-yl)pyridine-3-carboxamide typically involves the reaction of 4-chlorobiphenyl-4-amine with pyridine-3-carboxylic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(4’-chlorobiphenyl-4-yl)pyridine-3-carboxamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4’-chlorobiphenyl-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom on the biphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(4’-chlorobiphenyl-4-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4’-chlorobiphenyl-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-biphenyl-4-yl)pyridine-3-carboxamide: Similar structure but lacks the chlorine atom.

    N-(4’-bromobiphenyl-4-yl)pyridine-3-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(4’-methylbiphenyl-4-yl)pyridine-3-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-(4’-chlorobiphenyl-4-yl)pyridine-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role.

Eigenschaften

Molekularformel

C18H13ClN2O

Molekulargewicht

308.8 g/mol

IUPAC-Name

N-[4-(4-chlorophenyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H13ClN2O/c19-16-7-3-13(4-8-16)14-5-9-17(10-6-14)21-18(22)15-2-1-11-20-12-15/h1-12H,(H,21,22)

InChI-Schlüssel

IYWIYIPNSFPZJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.